

An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

Cat. No.: B101823

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This technical guide provides a comprehensive overview of **2-Fluoro-4-methyl-5-nitropyridine**, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, synthesis protocols, and its significant applications.

Core Molecular Data

2-Fluoro-4-methyl-5-nitropyridine is a heterocyclic compound recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.^[1] Its distinct chemical structure, featuring a fluorinated and nitrated pyridine ring, provides specific reactivity that is highly valued in organic synthesis.^[1]

Below is a summary of its fundamental molecular properties:

Property	Value
Molecular Formula	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	156.11 g/mol
CAS Number	19346-47-5
Synonyms	2-fluoro-5-nitro-4-picoline, 2-fluoro-4-methyl-5-nitro-pyridine

Applications in Research and Development

The primary utility of **2-Fluoro-4-methyl-5-nitropyridine** lies in its function as a pharmaceutical intermediate.^[1] It serves as a foundational component in the multi-step synthesis of active pharmaceutical ingredients (APIs), enabling chemists to introduce specific functional groups and construct complex molecular architectures essential for therapeutic efficacy.^[1] Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty materials. The presence of the nitro group enhances its electrophilic nature, while the fluorine atom can increase stability and modulate the electronic properties of the molecule.^[2] The introduction of fluorine is a common strategy in drug discovery to improve pharmacokinetic properties, enhance binding affinity, and increase metabolic stability.^[3]

Experimental Protocols: Synthesis of 2-Fluoro-4-methyl-5-nitropyridine

The synthesis of **2-Fluoro-4-methyl-5-nitropyridine** can be achieved through several routes, most commonly involving the nitration of a substituted pyridine or a halogen exchange reaction.

1. Nitration of 2-Fluoro-4-methylpyridine

A prevalent method for synthesizing **2-Fluoro-4-methyl-5-nitropyridine** involves the direct nitration of 2-fluoro-4-methylpyridine. This electrophilic aromatic substitution reaction must be carefully controlled to ensure selective nitration at the C5 position.

- Reaction Protocol:
 - A solution of 2-fluoro-4-methylpyridine is added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
 - The reaction temperature is maintained at a low level (e.g., 0-10 °C) during the addition to manage the exothermic nature of the reaction and prevent over-nitration.
 - After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.
 - The mixture is then carefully poured over ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

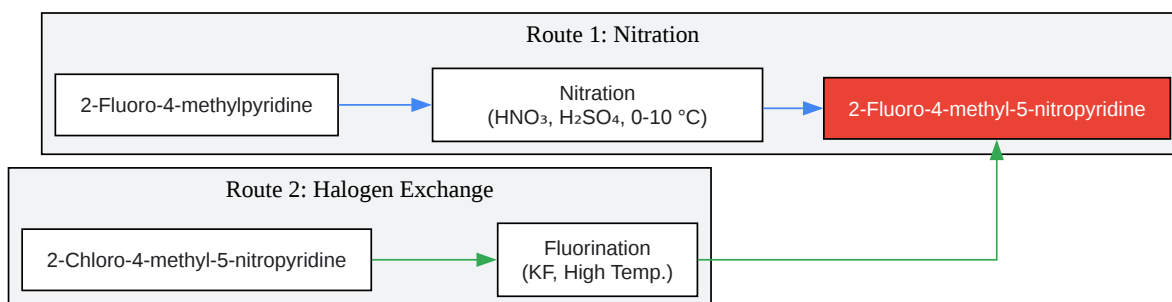
2. Halogen Exchange (Halex) Reaction

An alternative synthetic pathway involves a nucleophilic aromatic substitution (Halex) reaction, where a chloro or bromo precursor is converted to the fluoro derivative.

- Reaction Protocol:
 - 2-Chloro-4-methyl-5-nitropyridine is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or sulfolane.
 - The reaction temperature is typically elevated (e.g., 150-200 °C) to facilitate the substitution of the chlorine atom with fluorine.
 - The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **2-Fluoro-4-methyl-5-nitropyridine**, highlighting the two primary synthetic routes.



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Caption: Generalized synthetic routes to **2-Fluoro-4-methyl-5-nitropyridine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101823#2-fluoro-4-methyl-5-nitropyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b101823#2-fluoro-4-methyl-5-nitropyridine-molecular-weight-and-formula)

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